Bombesin, 3-L-lysine-14

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

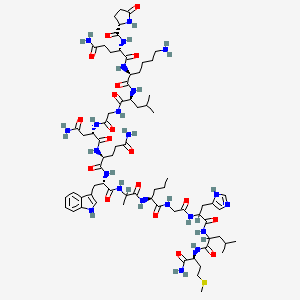

Bombesin, 3-L-lysine-14 is a useful research compound. Its molecular formula is C71H110N22O18S and its molecular weight is 1591.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Bombesin, a 14-amino-acid peptide originally isolated from the skin of the European frog Bombina bombina, has garnered significant attention in biomedical research due to its biological activity, particularly in relation to gastrin-releasing peptide receptors (GRPR). The specific compound "Bombesin, 3-L-lysine-14" is a modified analog that has shown promise in various applications, including cancer imaging and therapy. This article explores the biological activity of this compound, highlighting its receptor interactions, pharmacological effects, and potential therapeutic applications.

Bombesin analogs, including this compound, primarily exert their biological effects through interaction with GRPR and other bombesin receptors (BB1 and BB2). The receptor binding is highly influenced by the amino acid composition at the C-terminal region of the peptide. Specifically, modifications such as the introduction of lysine at position 3 enhance receptor affinity and specificity.

Table 1: Comparison of Bombesin Receptor Types

| Receptor Type | Ligand Affinity | Physiological Role |

|---|---|---|

| BB1 | Neuromedin B | Regulates pituitary-thyroid function |

| BB2 | Gastrin-releasing peptide | Mediates growth signals in tumors |

| BRS-3 | Unknown | Potential role in metabolic regulation |

Binding Affinity and Internalization

Studies have demonstrated that this compound exhibits high binding affinity for GRPR in various cancer cell lines. For instance, a study using PC-3 prostate cancer cells indicated that this analog could effectively compete with natural ligands for receptor binding. The internalization of the receptor-ligand complex is crucial for its therapeutic efficacy, as it facilitates targeted drug delivery to tumor sites.

Case Study: Imaging Prostate Cancer

In a notable study, this compound was radiolabeled with fluorine-18 to create a PET imaging agent (18F-FB-[Lys 3]BBN). This agent was evaluated in vivo using male athymic nude mice bearing PC-3 tumors. The results showed significant tumor uptake compared to surrounding tissues, indicating its potential as a diagnostic tool for GRPR-positive tumors. The uptake was quantified using dynamic microPET imaging, revealing a peak uptake at early time points post-injection.

Therapeutic Implications

The biological activity of this compound extends beyond imaging. Its ability to bind selectively to GRPR makes it a candidate for targeted therapy in oncology. Research has explored its conjugation with cytotoxic agents to enhance anti-tumor effects while minimizing systemic toxicity.

Table 2: Summary of Therapeutic Applications

| Application | Description |

|---|---|

| Diagnostic Imaging | PET scans for GRPR-positive tumors |

| Targeted Therapy | Conjugation with cytotoxic agents for cancer treatment |

| Metabolic Regulation | Potential use in obesity management |

科学的研究の応用

Radiolabeling for Imaging and Therapy

Radiolabeled bombesin analogs have been developed for both diagnostic and therapeutic purposes. For instance:

- PET Imaging : Bombesin analogs can be labeled with isotopes such as 64Cu or 68Ga for positron emission tomography (PET) imaging. Studies have shown that 64Cu-SarAr-SA-Aoc-bombesin(7-14) binds with high affinity to GRPR-expressing cells, allowing for effective imaging of tumors in preclinical models .

- Theranostics : The concept of theranostics combines therapy and diagnostics. Bombesin-based radioligands are being evaluated for their potential to deliver therapeutic radiation directly to cancer cells while simultaneously allowing for imaging of tumor locations .

Prostate Cancer Imaging

A study investigated the use of bombesin analogs labeled with 68Ga in a prostate cancer model. The results indicated that these compounds demonstrated significant tumor uptake and low background activity in normal tissues, enhancing the contrast for imaging .

Comparative Studies with Antagonists

Research comparing bombesin agonists and antagonists showed that certain antagonists may provide better imaging characteristics due to lower uptake in non-target tissues like the pancreas. This finding suggests a potential shift towards using antagonists in clinical settings for improved specificity .

Development of Novel Analogues

Recent advancements have focused on modifying bombesin to enhance its properties:

- DOTA Conjugation : The incorporation of DOTA (a chelator) with bombesin has been shown to improve radiolabeling efficiency and stability in vivo, facilitating better imaging results .

- Reduced Peptide Bonds : Modifications such as introducing reduced peptide bonds have led to the development of new analogs that maintain high binding affinity while reducing unwanted side effects .

Summary of Findings

The following table summarizes key findings from various studies on Bombesin, 3-L-lysine-14:

化学反応の分析

Radiolabeling and Stability

[Lys³,Lys¹⁴]BBN derivatives are designed for targeted imaging of GRP receptor (GRPR)-positive cancers:

-

Stability studies:

Receptor Binding and Functional Modifications

-

GRPR affinity:

-

Antagonist vs. agonist behavior:

Comparative Analysis of Derivatives

Key Research Findings

-

Diagnostic utility: ⁶⁸Ga-labeled [Lys³,Lys¹⁴]BBN analogs achieved tumor-to-muscle ratios >15:1 in PC-3 xenograft models .

-

Therapeutic potential: Conjugation with α-emitting isotopes (e.g., ²²⁵Ac) is under investigation for targeted radiotherapy .

-

Synthetic challenges: Lysine’s ε-amino group requires selective protection to avoid cross-reactivity during peptide elongation .

特性

IUPAC Name |

(2S)-N-[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[1-[[(2S)-1-[[2-[[1-[[1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C71H110N22O18S/c1-8-13-44(62(102)79-33-58(98)84-52(29-40-32-77-35-81-40)70(110)92-50(27-37(4)5)69(109)86-43(60(76)100)23-25-112-7)87-61(101)38(6)82-68(108)51(28-39-31-78-42-15-10-9-14-41(39)42)93-67(107)48(18-21-55(74)95)90-71(111)53(30-56(75)96)85-59(99)34-80-63(103)49(26-36(2)3)91-64(104)45(16-11-12-24-72)88-66(106)47(17-20-54(73)94)89-65(105)46-19-22-57(97)83-46/h9-10,14-15,31-32,35-38,43-53,78H,8,11-13,16-30,33-34,72H2,1-7H3,(H2,73,94)(H2,74,95)(H2,75,96)(H2,76,100)(H,77,81)(H,79,102)(H,80,103)(H,82,108)(H,83,97)(H,84,98)(H,85,99)(H,86,109)(H,87,101)(H,88,106)(H,89,105)(H,90,111)(H,91,104)(H,92,110)(H,93,107)/t38?,43-,44-,45-,46-,47-,48-,49-,50?,51-,52?,53-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHHJAQNNCQYTHG-INSYYHJMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)C(C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCC(=O)N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C71H110N22O18S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1591.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66839-66-5 |

Source

|

| Record name | Bombesin, 3-L-lysine- 14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066839665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。